3,6-Acridinediamine, sulfate (2:1)
Overview
Description
“3,6-Acridinediamine, sulfate (2:1)”, also known as Proflavine Hemisulfate, is a compound with the molecular formula C13H11N3.1/2H2SO4 . It is an acriflavine derivative and a slow-acting bacteriostat that is effective against many Gram-positive bacteria . It was formerly used for treatment of burns and infected wounds .
Molecular Structure Analysis
The molecular structure of “3,6-Acridinediamine, sulfate (2:1)” is characterized by the presence of an acridine ring substituted by amino groups at positions 3 and 6 . The molecular weight of the compound is 209.253 .
Scientific Research Applications
Structural Investigations in Chemistry
- Novel Indoloacridines : Structural investigations of novel indoloacridines, related to 3,6-Acridinediamine sulfate, reveal unique crystallographic features and potential for diverse chemical applications (Sridharan, Prasad, Ngendahimana, & Zeller, 2009).
Polymer Chemistry
- Aminocellulose Sulfates : In polymer chemistry, aminocellulose sulfates have been synthesized, showcasing potential applications in material science and engineering (Heinze, Genco, Petzold-Welcke, & Wondraczek, 2012).
Molecular and Supramolecular Chemistry
- Macrocycle Development : Research in macrocyclic chemistry demonstrates the binding of sulfate anions in various macrocycles, highlighting the significance of sulfate interactions in molecular recognition and supramolecular assemblies (Gregoliński, Ślepokura, Paćkowski, Panek, Stefanowicz, & Lisowski, 2016).
Crystallography and Molecular Structures
- Acridinium Compounds : Studies on acridinium compounds, closely related to 3,6-Acridinediamine sulfate, contribute to the understanding of molecular packing and intermolecular interactions in crystal structures, aiding in the development of new materials and pharmaceuticals (Meszko, Sikorski, Huta, Konitz, & Błażejowski, 2002).
Environmental Science
- Sulfate Ion Removal : Research focusing on the selective removal of sulfate ions from drinking water illustrates the environmental applications of sulfate chemistry, crucial for water treatment and pollution control (Călinescu, Marin, Ionita, Pascu, Tudorache, Surpățeanue, Badea, & Aboul‐Enein, 2016).
Biochemistry and Cellular Biology
- Nucleotide Phosphatases in Sulfate Assimilation : The role of nucleotide phosphatases in sulfate assimilation provides insights into fundamental biological processes, including sulfur metabolism and its implications in health and disease (Hudson & York, 2012).
Safety And Hazards
“3,6-Acridinediamine, sulfate (2:1)” is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical help .
properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYXCVYLIKQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043777 | |
Record name | Proflavin hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Proflavine hemisulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19748 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,6-Acridinediamine, sulfate (2:1) | |
CAS RN |
1811-28-5 | |
Record name | 3,6-Acridinediamine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Proflavin hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proflavine hemisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFLAVINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27V8M747VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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